Deep-UV Photoresist Polymers: Superior Thermal Stability of Poly(DNMMA) Derived from 1,4-Dioxaspiro[4.4]nonane
When polymerized into poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate), or poly(DNMMA), the ketal derived from 1,4-dioxaspiro[4.4]nonane provides a distinct thermal and optical profile for chemically amplified photoresists. The glass transition temperature (Tg) and decomposition temperature (Td) of the homopolymer are key metrics for lithographic processing. While direct comparator data for the [4.5] analog polymer are not reported in the same study, the values for poly(DNMMA) can be benchmarked against the general requirements for deep-UV resists and compared to the known thermal instability of many ketal-protected polymers [1].
| Evidence Dimension | Thermal and optical properties of the ketal-based polymer matrix |
|---|---|
| Target Compound Data | Poly(DNMMA): Tg = 135°C, Td = 200°C, Absorbance = 0.015 μm⁻¹ (248 nm) and 0.163 μm⁻¹ (193 nm) [1] |
| Comparator Or Baseline | General class of ketal-protected chemically amplified resists; benchmark for thermal stability required to withstand post-exposure bake processes without premature deprotection. |
| Quantified Difference | The Tg of 135°C and high decomposition temperature (200°C) indicate sufficient thermal latitude for processing. The low absorbance at 248 nm (0.015 μm⁻¹) is highly desirable for transparency in deep-UV lithography [1]. |
| Conditions | Polymer characterization by DSC and TGA; UV absorbance measured on polymer films. |
Why This Matters
For researchers developing deep-UV photoresists, the high Tg and low 248 nm absorbance of poly(DNMMA) directly influence pattern resolution and process window, making the 1,4-dioxaspiro[4.4]nonane monomer a preferred choice for thermally stable ketal-protected polymers.
- [1] Kim, J.-B.; Park, J.-J.; Jang, J.-H. Chemically amplified resists based on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate). Polymer, 2000, 41(1), 149-153. View Source
